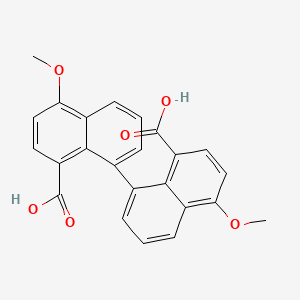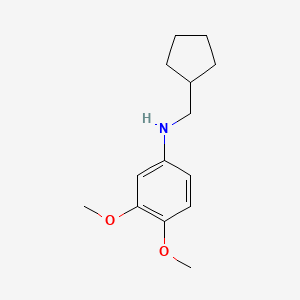
Succinimidyl-4-(bromoacetamido)butanoate
Overview
Description
Succinimidyl-4-(bromoacetamido)butanoate: is a chemical compound with the molecular formula C10H13BrN2O5 and a molar mass of 321.12 g/mol . It is known for its reactive groups, specifically the succinimidyl ester and bromoacetyl groups, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step chemical reaction process. The general approach involves the reaction of succinic acid with bromoacetyl chloride to form the bromoacetyl derivative , followed by the activation of the carboxyl group to form the succinimidyl ester .
Industrial Production Methods
In an industrial setting, the production of Succinimidyl-4-(bromoacetamido)butanoate involves large-scale chemical synthesis with stringent control of reaction conditions to ensure purity and yield. The process typically includes the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-4-(bromoacetamido)butanoate: undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: : Oxidized derivatives of the compound.
Reduction: : Reduced forms of the compound.
Substitution: : Amides and thioethers formed from the reaction with amines and thiols, respectively.
Scientific Research Applications
Succinimidyl-4-(bromoacetamido)butanoate: is widely used in scientific research due to its reactive groups:
Chemistry: : Used in peptide synthesis and modification.
Biology: : Employed in labeling and tagging proteins and other biomolecules.
Medicine: : Utilized in drug development and delivery systems.
Industry: : Applied in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through the succinimidyl ester group, which reacts with primary amines to form stable amide bonds. The bromoacetyl group reacts with sulfhydryl groups to form stable thioether bonds. These reactions are crucial in the labeling and modification of biomolecules.
Comparison with Similar Compounds
Succinimidyl-4-(bromoacetamido)butanoate: is similar to other succinimidyl esters and bromoacetyl derivatives , such as succinimidyl 3-(bromoacetamido)propionate (SBAP) . it is unique in its longer carbon chain, which provides different reactivity and stability profiles compared to shorter-chain analogs.
List of Similar Compounds
Succinimidyl 3-(bromoacetamido)propionate (SBAP)
N-hydroxysuccinimide (NHS) esters
Bromoacetyl derivatives
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-bromoacetyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O5/c11-6-7(14)12-5-1-2-10(17)18-13-8(15)3-4-9(13)16/h1-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUGPAFUMQBBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703893 | |
| Record name | 2-Bromo-N-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95413-05-1 | |
| Record name | 2-Bromo-N-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505065.png)
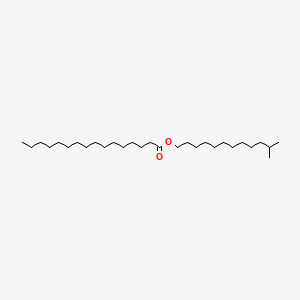
![1-[(Methoxysulfonyl)peroxy]-1,2,2,4,5,5-hexamethyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B1505067.png)
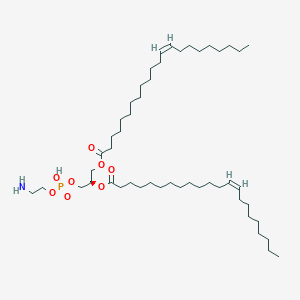

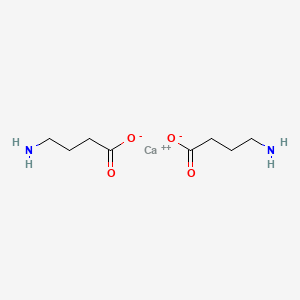

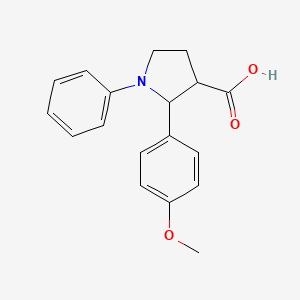

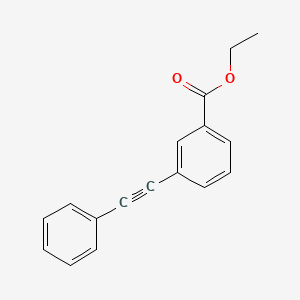
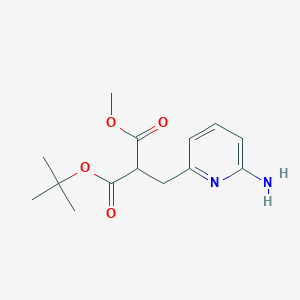
![tert-Butyl {2-[benzyl(methyl)amino]-2-oxo-1-phenylethyl}carbamate--hydrogen chloride (1/1)](/img/structure/B1505091.png)
